1-{[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid
Description
1-{[3-(4-Fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid is a structurally complex compound featuring a pyridazinone core substituted with a 4-fluoro-2-methoxyphenyl group at position 3 and an acetyl-linked piperidine-3-carboxylic acid moiety at position 1. The pyridazinone scaffold is known for its pharmacological relevance, particularly in anti-inflammatory, antitumor, and enzyme-inhibitory applications .
Properties
IUPAC Name |
1-[2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O5/c1-28-16-9-13(20)4-5-14(16)15-6-7-17(24)23(21-15)11-18(25)22-8-2-3-12(10-22)19(26)27/h4-7,9,12H,2-3,8,10-11H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGYIDAZKDVLMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)N3CCCC(C3)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid involves multiple steps, including the formation of the pyridazinone core and the subsequent attachment of the piperidine and carboxylic acid groups. Common synthetic routes include:
Formation of the Pyridazinone Core: This step typically involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the Piperidine Ring: This can be achieved through nucleophilic substitution reactions.
Introduction of the Carboxylic Acid Group: This step often involves carboxylation reactions using reagents like carbon dioxide or carboxylic acid derivatives.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-{[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. Major products formed from these reactions depend on the specific reaction pathway and conditions used.
Scientific Research Applications
1-{[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s uniqueness arises from its substitution pattern and functional group arrangement. Below is a comparison with key analogues:
Functional Group Contributions
- The ortho-methoxy group may stabilize the compound’s conformation via intramolecular hydrogen bonding .
- Piperidine-3-Carboxylic Acid : This moiety improves aqueous solubility compared to simpler alkyl chains (e.g., methyl or ethyl groups in analogues). The carboxylic acid enables ionic interactions with basic residues in target proteins, as seen in enzyme inhibitors .
Research Findings and Limitations
- Synthetic Challenges: The compound’s complex structure requires multi-step synthesis with careful optimization to avoid side reactions, particularly during pyridazinone ring formation and piperidine coupling .
- Comparative Toxicity: Fluorinated pyridazinones may exhibit higher cytotoxicity than non-fluorinated analogues, necessitating detailed ADMET profiling .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodology : The core pyridazinone scaffold is synthesized via cyclocondensation of hydrazine derivatives with diketones or via oxidation of dihydropyridazines. The acetylpiperidine-carboxylic acid moiety is introduced through nucleophilic acyl substitution or coupling reactions (e.g., using EDCI/HOBt). Key steps include:
- Use of ethanol or acetic acid as solvents to enhance solubility of intermediates .
- Catalytic HCl or H2SO4 for regioselective functionalization of the pyridazinone ring .
- Purification via recrystallization (e.g., from methanol/water mixtures) or preparative HPLC .
Q. How is the compound structurally characterized, and what analytical techniques are critical for confirming regiochemistry?
- Methodology :
- NMR : <sup>1</sup>H and <sup>19</sup>F NMR confirm substituent positions (e.g., 4-fluoro vs. 2-fluoro isomers via coupling patterns) .
- X-ray crystallography : Resolves stereochemistry at the piperidine C3 position and confirms acetyl group orientation .
- HRMS : Validates molecular formula (expected [M+H]<sup>+</sup> for C19H19FN3O5: 412.1254) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for structurally analogous pyridazinone derivatives?
- Case Study : A 2024 study found that 2-methoxy vs. 4-methoxy substitution on the phenyl ring alters kinase inhibition IC50 by 10-fold. Contradictions arise from assay conditions (e.g., ATP concentration variations).
- Methodology :
- Standardize assays using fixed ATP levels (1 mM) and control for solvent effects (DMSO ≤0.1%) .
- Compare data across multiple cell lines (e.g., HEK293 vs. HeLa) to isolate target-specific effects .
Q. How can structure-activity relationship (SAR) studies guide rational modifications to enhance metabolic stability?
- Key Findings :
- Piperidine C3-carboxylic acid improves aqueous solubility but reduces cell permeability (logP = -1.2 vs. methyl ester logP = 1.8) .
- Fluorine at the 4-position on the phenyl ring enhances target binding (ΔG = -9.2 kcal/mol in docking studies) but increases CYP3A4-mediated oxidation .
- Methodology :
- In vitro metabolic assays : Use liver microsomes + NADPH to identify vulnerable sites (e.g., piperidine N-dealkylation) .
- Prodrug design : Mask the carboxylic acid as an ethyl ester to improve permeability, with enzymatic cleavage in target tissues .
Q. What analytical methods detect and quantify synthetic impurities, and how are they mitigated?
- Common Impurities :
| Impurity | Source | Mitigation |
|---|---|---|
| 3-Fluoro regioisomer | Poor regiocontrol in cyclization | Use HCl catalysis (not H2SO4) |
| Acetylated piperidine N-oxide | Over-oxidation during coupling | Limit reaction time to 2 hr |
- Methodology :
- HPLC-UV/MS : Monitor impurities with a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) .
- QbD Approach : Design space exploration using DOE (e.g., varying pH and temperature) to minimize side reactions .
Q. How can computational modeling predict off-target interactions or toxicity risks?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
